molecular formula C15H13FO3 B1269260 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 384860-70-2

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269260
CAS No.: 384860-70-2
M. Wt: 260.26 g/mol
InChI Key: SUGIMJBUGPNAAC-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a (4-fluorobenzyl)oxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₃FO₃, with a molecular weight of 260.26 g/mol . The compound is commercially available (CAS: 384860-70-2) and is typically stored under inert conditions at room temperature .

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIMJBUGPNAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352786
Record name 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384860-70-2
Record name 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. A common method includes the use of potassium carbonate as the base and dimethylformamide as the solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Molecular Formula Substituent Positions Key Properties
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde 384860-70-2 C₁₅H₁₃FO₃ 2-OBz(4-F), 3-OMe MW: 260.26; Commercial
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde 321432-05-7 C₁₅H₁₃FO₃ 4-OBz(4-F), 3-OMe MW: 260.26; MP: N/A
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde N/A C₁₅H₁₃ClO₃ 2-OBz(4-Cl), 3-OMe Exact Mass: 276.0602
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde N/A C₂₁H₁₅F₂O₄ 3-OBz(4-F), 4-OBz(4-F) Yield: 72.8%; White solid

Research Findings

  • Electronic Effects : Fluorine at the benzyl group enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic aromatic substitution .
  • Biological Activity: Derivatives like 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol exhibit insecticidal activity and are explored as biopesticides .
  • Catalyst Sensitivity : Reactions involving similar aldehydes (e.g., triazole formation) require optimized catalyst concentrations (5–10 mg/mL) for maximum yield .

Biological Activity

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex aromatic structure characterized by the following:

  • Molecular Formula : C15H13FO3
  • Molecular Weight : 260.26 g/mol
  • Functional Groups :
    • Aldehyde
    • Methoxy group
    • Ether linkage with a fluorobenzyl substituent

The presence of the fluorine atom in the fluorobenzyl group enhances the compound's stability and lipophilicity, which may influence its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation. The specific mechanisms by which this compound exerts antitumor effects require further investigation, but it is hypothesized that it may interfere with cellular signaling pathways involved in tumor growth.
  • Enzyme Interaction : The compound may modulate enzyme activity through interaction with active sites or allosteric sites. This modulation can lead to altered metabolic pathways, potentially beneficial in therapeutic contexts.
  • Neuroprotective Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

  • Binding Affinity : The fluorobenzyl group enhances binding affinity to specific receptors or enzymes, which could lead to significant biochemical modulation.
  • Chemical Reactivity : The aldehyde functional group is reactive and can participate in various chemical reactions, allowing the compound to form derivatives with potentially enhanced biological activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
Enzyme ModulationInteraction with metabolic enzymes
NeuroprotectivePotential effects on neurotransmitter systems

Case Study: Antitumor Activity

A study investigating structurally similar compounds demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and determined IC50 values indicating effective concentrations for inducing apoptosis in targeted cells. Further research is necessary to optimize these compounds for clinical use.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehydeChlorine instead of fluorineDifferent electronic properties influencing reactivity
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehydeBromine atom presentPotentially different biological activity profile
2-[(4-Methylbenzyl)oxy]-3-methoxybenzaldehydeMethyl group instead of halogenIncreased stability due to lack of halogen

This comparative analysis highlights how variations in halogen substituents can significantly affect biological activity and chemical reactivity.

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